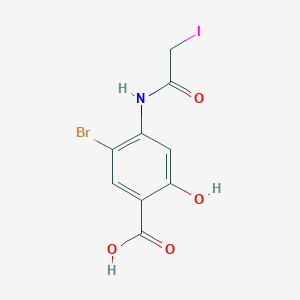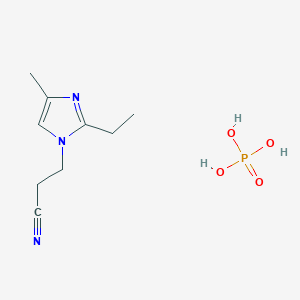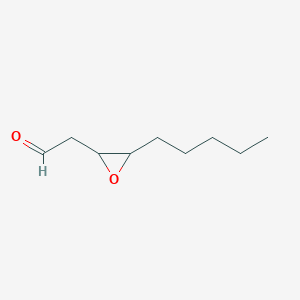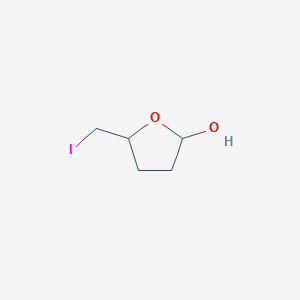
5-Bromo-2-hydroxy-4-(2-iodoacetamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-hydroxy-4-(2-iodoacetamido)benzoic acid: is a complex organic compound with a unique structure that includes bromine, iodine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-4-(2-iodoacetamido)benzoic acid typically involves multiple steps, including halogenation, hydroxylation, and amidation reactions. The process begins with the bromination of a benzoic acid derivative, followed by the introduction of a hydroxyl group. The final step involves the attachment of the iodoacetamido group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxy-4-(2-iodoacetamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or convert functional groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
5-Bromo-2-hydroxy-4-(2-iodoacetamido)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxy-4-(2-iodoacetamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The presence of halogen atoms enhances its ability to form strong interactions with target molecules, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxybenzoic acid: Shares the bromine and hydroxyl groups but lacks the iodoacetamido group.
2-Hydroxy-5-iodobenzoic acid: Contains iodine and hydroxyl groups but lacks the bromine atom.
5-Bromo-2-hydroxy-4-aminobenzoic acid: Similar structure but with an amino group instead of the iodoacetamido group.
Uniqueness
5-Bromo-2-hydroxy-4-(2-iodoacetamido)benzoic acid is unique due to the presence of both bromine and iodine atoms, along with the iodoacetamido group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
90642-23-2 |
|---|---|
Molecular Formula |
C9H7BrINO4 |
Molecular Weight |
399.96 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-4-[(2-iodoacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H7BrINO4/c10-5-1-4(9(15)16)7(13)2-6(5)12-8(14)3-11/h1-2,13H,3H2,(H,12,14)(H,15,16) |
InChI Key |
YTLZGGANKYZQSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)NC(=O)CI)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile](/img/structure/B14365876.png)
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea](/img/structure/B14365879.png)
![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)



![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)

![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)


![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)
